molecular formula C18H27ClN2O4 B1522253 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl CAS No. 1159826-30-8

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl

Cat. No.: B1522253
CAS No.: 1159826-30-8
M. Wt: 370.9 g/mol
InChI Key: TVXRHYGMDWQCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C18H27ClN2O4. It is a derivative of piperidine and is characterized by the presence of an amino group, a carbobenzyloxy (cbz) group, and an ethyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a cbz group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of automated reactors and purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cbz group can enhance the compound’s stability and bioavailability. The ethyl ester group can undergo hydrolysis to release the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cbz group provides stability, while the ethyl ester group enhances its solubility and bioavailability .

Properties

IUPAC Name

benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14;/h3-7,15-16H,2,8-13,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRHYGMDWQCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-30-8
Record name 4-Piperidinepropanoic acid, β-amino-1-[(phenylmethoxy)carbonyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl
Reactant of Route 2
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl
Reactant of Route 3
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl
Reactant of Route 4
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl
Reactant of Route 5
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl
Reactant of Route 6
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.